molecular formula C18H22F4N2O B15121375 1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine

Cat. No.: B15121375
M. Wt: 358.4 g/mol
InChI Key: HXMBHSGWTFBQJW-UHFFFAOYSA-N
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Description

1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine is a complex organic compound characterized by the presence of multiple fluorine atoms and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the reaction of piperidine-4-carboxylic acid with 3,5-difluorobenzyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with 4,4-difluoropiperidine under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl and carboxyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, carboxylic acids, and substituted piperidines.

Scientific Research Applications

1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1-[(3,5-Difluorophenyl)methyl]piperidine-4-carbonyl}-4,4-difluoropiperidine stands out due to its specific arrangement of fluorine atoms and piperidine rings, which confer unique chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C18H22F4N2O

Molecular Weight

358.4 g/mol

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]piperidin-4-yl]-(4,4-difluoropiperidin-1-yl)methanone

InChI

InChI=1S/C18H22F4N2O/c19-15-9-13(10-16(20)11-15)12-23-5-1-14(2-6-23)17(25)24-7-3-18(21,22)4-8-24/h9-11,14H,1-8,12H2

InChI Key

HXMBHSGWTFBQJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)CC3=CC(=CC(=C3)F)F

Origin of Product

United States

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